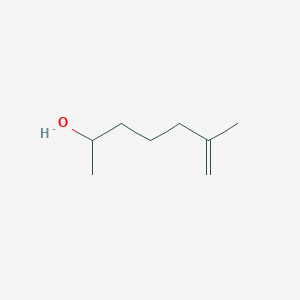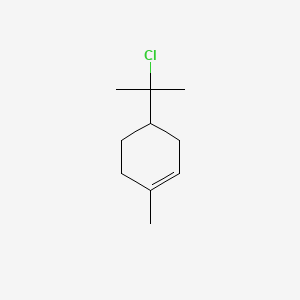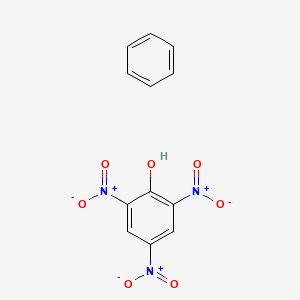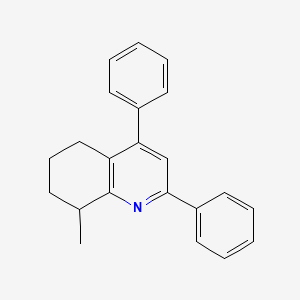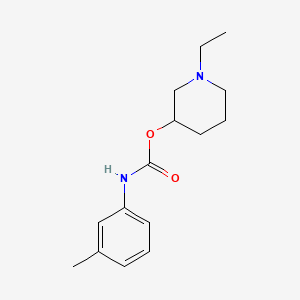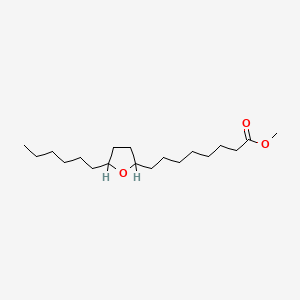
Methyl 9,12-epoxystearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9,12-epoxystearate is an organic compound with the molecular formula C19H36O3 It is a methyl ester derivative of epoxidized stearic acid, characterized by the presence of an epoxide group at the 9th and 12th carbon positions of the stearic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 9,12-epoxystearate can be synthesized through the epoxidation of methyl oleate, which is derived from oleic acid. The epoxidation process typically involves the use of peracids such as performic acid or peracetic acid as oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective formation of the epoxide group at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of heterogeneous catalysts to enhance the efficiency and selectivity of the epoxidation process. Catalysts such as tungsten-based compounds (e.g., H2WO4) are commonly employed. The reaction is typically conducted in a solvent-free environment or with minimal solvent usage to promote sustainability and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 9,12-epoxystearate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to yield the corresponding alcohols.
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of hydroxyethers or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be employed to open the epoxide ring under acidic or basic conditions.
Major Products
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyethers or other substituted derivatives.
Applications De Recherche Scientifique
Methyl 9,12-epoxystearate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including polymers and surfactants.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is utilized in the production of bio-based materials, lubricants, and plasticizers
Mécanisme D'action
The mechanism of action of methyl 9,12-epoxystearate involves the reactivity of the epoxide group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity underlies many of the compound’s chemical transformations and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 9,10-epoxystearate: Another epoxidized derivative of stearic acid with the epoxide group at the 9th and 10th positions.
Methyl 9,10-dihydroxystearate: A diol derivative formed by the reduction of the epoxide group in methyl 9,10-epoxystearate.
Uniqueness
Its selective synthesis and reactivity make it a valuable compound for various research and industrial purposes .
Propriétés
Numéro CAS |
34724-76-0 |
|---|---|
Formule moléculaire |
C19H36O3 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
methyl 8-(5-hexyloxolan-2-yl)octanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-9-12-17-15-16-18(22-17)13-10-7-6-8-11-14-19(20)21-2/h17-18H,3-16H2,1-2H3 |
Clé InChI |
ZHFZJFDHCJYZAM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CCC(O1)CCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


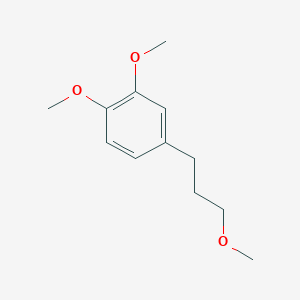
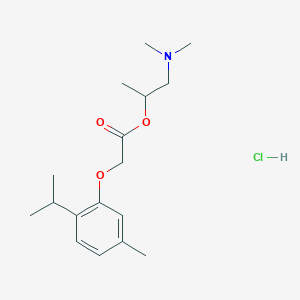
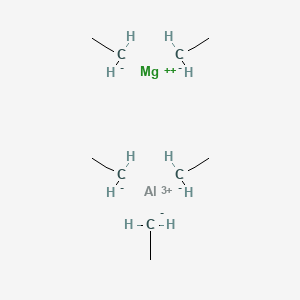




![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
